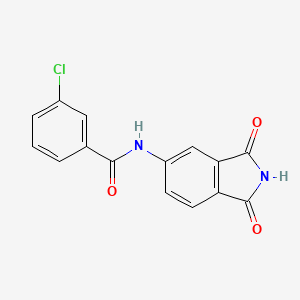

3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide

Description

3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide is a chemical compound with the molecular formula C15H9ClN2O4 and a molecular weight of 300.7 g/mol.

Properties

IUPAC Name |

3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-9-3-1-2-8(6-9)13(19)17-10-4-5-11-12(7-10)15(21)18-14(11)20/h1-7H,(H,17,19)(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAUWNVBCWHISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 5-amino-1,3-dioxoisoindoline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzamide ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide: The parent compound.

3-chloro-N-(1,3-dioxoisoindol-5-yl)benzoic acid: A derivative with a carboxylic acid group instead of an amide group.

3-chloro-N-(1,3-dioxoisoindol-5-yl)aniline: A derivative with an amine group instead of an amide group.

Uniqueness

3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Biological Activity

3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article details its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzamide structure with a chloro substituent and a dioxoisoindole moiety. Its synthesis typically involves the reaction of 3-chlorobenzoyl chloride with 5-amino-1,3-dioxoisoindoline in the presence of a base like triethylamine. The reaction conditions are optimized for yield and purity, often involving purification techniques such as recrystallization or chromatography.

The biological activity of 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide primarily stems from its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus preventing the catalysis of biochemical reactions. This inhibition can lead to reduced inflammation and analgesic effects.

- Protein-Ligand Interactions : It is utilized in studies focusing on protein-ligand interactions, which are crucial for understanding drug mechanisms and developing new therapeutic agents.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anti-inflammatory Properties : Studies indicate that 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Analgesic Effects : The compound has shown potential as an analgesic agent, which could be beneficial in pain management therapies.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation through enzyme inhibition |

| Analgesic | Potential pain relief properties |

| Enzyme Interaction | Modulates activity of specific enzymes |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition Studies : Research demonstrated that 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide effectively inhibits cyclooxygenase enzymes (COX), which are involved in the inflammatory response. This suggests its potential use in treating conditions like arthritis.

- Therapeutic Applications : The compound has been tested for its therapeutic efficacy in various disease models. For instance, it was evaluated in animal models for its anti-inflammatory effects, showing significant reductions in inflammation markers compared to controls.

- Comparative Studies : In comparative studies against other known anti-inflammatory agents, 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide exhibited comparable or superior efficacy in reducing pain and inflammation, indicating its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling 3-chlorobenzoic acid derivatives with 5-amino-1,3-dioxoisoindoline via amide bond formation. Thionyl chloride (SOCl₂) is often used to activate the carboxylic acid group, followed by reaction with the amine in acetonitrile under reflux . Optimization includes controlling stoichiometry, reaction time (e.g., 2–3 hours for activation, 3 hours for coupling), and solvent choice to minimize side products.

- Characterization : Post-synthesis, purity is confirmed via melting point analysis and techniques like NMR and FT-IR to verify functional groups .

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical?

- Validation : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 12.6300 Å, b = 14.1462 Å, c = 6.7797 Å, β = 105.475°) are typical for benzamide derivatives .

- Key Parameters :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z (unit cell) | 4 |

| R-factor | ≤0.068 |

| Data refinement is performed using SHELXL . |

Q. What spectroscopic techniques are essential for characterizing this compound in solution?

- Techniques :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and amide NH (δ ~10 ppm).

- FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and isoindole dioxo groups (~1700–1750 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 315.04 for C₁₅H₈ClN₂O₃⁺).

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound, and what computational methods are used to analyze them?

- Interactions : Weak C–H···O hydrogen bonds (e.g., C10–H10···O1, ~2.5 Å) form C(7) chains along the [010] axis . Halogen interactions (Cl···Cl >3.8 Å) are absent in this derivative but may be relevant in analogs .

- Computational Analysis : Density Functional Theory (DFT) simulations assess interaction energies and electron density maps (e.g., Quantum ESPRESSO or Gaussian). Studies on similar systems show halogen interactions stabilize crystal lattices .

Q. What strategies are employed to study the compound’s potential in medicinal chemistry, particularly receptor targeting?

- Approach :

Docking Studies : Use software like MOE to model interactions with receptors (e.g., kinases or GPCRs).

SAR Analysis : Compare with analogs like 3-fluoro-N-(tetrazolyl-indenyl)benzamide to identify critical substituents (e.g., chloro vs. fluoro effects on binding affinity).

In Vitro Assays : Screen for antiproliferative activity using adenocarcinoma cell lines, noting IC₅₀ values .

Q. How are metal complexes of this benzamide derivative synthesized, and what coordination geometries are observed?

- Synthesis : React with transition metal salts (e.g., Ni²⁺ or Cu²⁺) in ethanol/water. For example, Ni(II) complexes adopt distorted square planar geometries with S/O donor atoms from thiourea-modified analogs .

- Characterization : SC-XRD confirms coordination (e.g., Ni–S = 2.18 Å, Ni–O = 1.84 Å). Magnetic susceptibility measurements assess paramagnetic behavior .

Q. What contradictions exist in reported data on halogen-halogen interactions in benzamide derivatives, and how are they resolved?

- Contradictions : Some studies report Cl···Cl contacts (~3.4 Å) stabilizing structures, while others (e.g., ) find no significant interactions (Cl···Cl >3.9 Å).

- Resolution : Contextualize findings using substituent effects (e.g., nitro vs. methoxy groups altering electron density) and computational validation. Multi-temperature XRD studies assess thermal motion’s role .

Methodological Notes

- Crystallography : Use SHELXL for refinement and Mercury for visualization.

- Synthesis Optimization : Monitor reaction progress via TLC and adjust stoichiometry for high yields (>75%).

- Data Reproducibility : Cross-validate spectral data with PubChem entries and avoid unreliable sources (e.g., BenchChem).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.